molecular formula C11H17N3O B13636510 1-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-2-yl)ethan-1-one

1-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-2-yl)ethan-1-one

Cat. No.: B13636510
M. Wt: 207.27 g/mol
InChI Key: CZSWTZAZJZMSFL-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-2-yl)ethan-1-one is a synthetic organic compound that features a pyrazole ring and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-2-yl)ethan-1-one typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Formation of the Piperidine Ring: Piperidine can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Coupling of the Two Rings: The final step involves coupling the pyrazole and piperidine rings through an appropriate linker, often using reagents like alkyl halides or acyl chlorides under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrazole and piperidine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-2-yl)ethan-1-one would depend on its specific biological target. Generally, compounds with pyrazole and piperidine rings can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-2-yl)ethan-1-one: shares structural similarities with other pyrazole and piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

1-(1-methylpyrazol-4-yl)-2-piperidin-2-ylethanone

InChI

InChI=1S/C11H17N3O/c1-14-8-9(7-13-14)11(15)6-10-4-2-3-5-12-10/h7-8,10,12H,2-6H2,1H3

InChI Key

CZSWTZAZJZMSFL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(=O)CC2CCCCN2

Origin of Product

United States

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